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  • Product: 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide
  • CAS: 1486675-03-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide: Structure, Properties, and Synthesis

An authoritative guide for researchers, scientists, and drug development professionals on the chemical characteristics, synthesis, and potential applications of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide, a key...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the chemical characteristics, synthesis, and potential applications of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide, a key heterocyclic building block.

Introduction

5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is a substituted thiophene derivative of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a thiophene ring, a reactive chloromethyl group, and a sulfonamide moiety, making it a versatile scaffold for the development of novel therapeutic agents and a valuable intermediate for the synthesis of more complex molecules. Thiophene and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The sulfonamide group is a well-established pharmacophore present in numerous approved drugs.[3] The combination of these features in a single molecule makes 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide a compound with considerable potential for drug discovery programs.[3][4][5] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential applications.

Chemical Structure and Properties

The chemical structure of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is characterized by a central thiophene ring substituted at the 2-position with an N,N-dimethylsulfonamide group and at the 5-position with a chloromethyl group.

Molecular Formula: C₇H₁₀ClNO₂S₂[2]

CAS Number: 1486675-03-9[1]

The presence of the electron-withdrawing sulfonamide group and the reactive chloromethyl group significantly influences the chemical properties and reactivity of the thiophene ring.

Physicochemical Properties
PropertyPredicted/Inferred ValueNotes
Molecular Weight 239.75 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureBased on similar sulfonamide compounds.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water.The non-polar thiophene ring and methyl groups suggest solubility in organic media, while the polar sulfonamide group might impart slight aqueous solubility.
Melting Point Not availableExperimental determination is required.
Boiling Point Not availableLikely to decompose at high temperatures.
LogP Not availableA measure of lipophilicity, important for drug design.
Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data is not published. However, based on the structure, the following characteristic signals can be anticipated:

  • ¹H NMR:

    • A singlet for the two methyl groups on the sulfonamide nitrogen.

    • A singlet for the chloromethyl protons.

    • Two doublets in the aromatic region corresponding to the two protons on the thiophene ring, showing coupling to each other.

  • ¹³C NMR:

    • Signals for the two methyl carbons.

    • A signal for the chloromethyl carbon.

    • Four distinct signals for the carbons of the thiophene ring.

  • IR Spectroscopy:

    • Characteristic strong absorption bands for the S=O stretching of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹).

    • Bands corresponding to C-H stretching and bending of the alkyl and aromatic groups.

    • A band for the C-Cl stretching vibration.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be expected, along with characteristic fragmentation patterns, such as the loss of the chloromethyl group or cleavage of the sulfonamide bond. PubChemLite predicts a monoisotopic mass of 238.98415 Da.[2]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is not readily found in peer-reviewed literature, its synthesis can be logically deduced from established methods for preparing similar thiophene derivatives. Two primary retrosynthetic pathways are considered plausible.

Retrosynthetic Analysis

G cluster_path1 Pathway 1: Chloromethylation cluster_path2 Pathway 2: Sulfonylation target 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide p1_reagent Chloromethylating agent (e.g., HCHO, HCl) target->p1_reagent Chloromethylation p2_reagent2 Dimethylamine target->p2_reagent2 Amination p1_start N,N-dimethylthiophene-2-sulfonamide p1_reagent->p1_start p2_intermediate 5-(chloromethyl)thiophene-2-sulfonyl chloride p2_reagent1 Chlorosulfonic acid p2_intermediate->p2_reagent1 Sulfonylation p2_start 2-(chloromethyl)thiophene p2_reagent1->p2_start p2_reagent2->p2_intermediate

Caption: Retrosynthetic analysis of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide.

Proposed Synthetic Protocols

Pathway 1: Chloromethylation of N,N-dimethylthiophene-2-sulfonamide

This approach involves the direct chloromethylation of a pre-formed thiophene sulfonamide.

Step 1: Synthesis of N,N-dimethylthiophene-2-sulfonamide

This intermediate can be prepared by the reaction of thiophene-2-sulfonyl chloride with dimethylamine.

  • Experimental Protocol:

    • Dissolve thiophene-2-sulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of dimethylamine (as a solution in THF or as a gas bubbled through the solution) to the stirred reaction mixture. An excess of dimethylamine or the addition of a non-nucleophilic base (e.g., triethylamine) can be used to neutralize the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Chloromethylation

The N,N-dimethylthiophene-2-sulfonamide is then chloromethylated.

  • Experimental Protocol:

    • To a stirred solution of N,N-dimethylthiophene-2-sulfonamide in a suitable solvent (e.g., a mixture of acetic acid and concentrated hydrochloric acid), add paraformaldehyde.

    • Pass a stream of dry hydrogen chloride gas through the reaction mixture at a controlled temperature (typically between 0 °C and room temperature).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to yield 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide.

Pathway 2: Sulfonylation of 2-(chloromethyl)thiophene

This alternative route begins with the chloromethylation of thiophene, followed by sulfonation and amination.

Step 1: Synthesis of 2-(chloromethyl)thiophene

This can be achieved by the chloromethylation of thiophene.

  • Experimental Protocol:

    • Combine thiophene, paraformaldehyde, and a suitable acid catalyst (e.g., zinc chloride in concentrated hydrochloric acid).

    • Stir the mixture at room temperature for several hours.

    • After the reaction is complete, perform a work-up involving extraction with an organic solvent and washing with water and brine.

    • Purify the crude 2-(chloromethyl)thiophene by vacuum distillation.

Step 2: Synthesis of 5-(chloromethyl)thiophene-2-sulfonyl chloride

The 2-(chloromethyl)thiophene is then sulfonated to introduce the sulfonyl chloride group.

  • Experimental Protocol:

    • Carefully add 2-(chloromethyl)thiophene to an excess of chlorosulfonic acid at low temperature (e.g., 0 °C).

    • Allow the reaction to proceed at a controlled temperature for a specified time.

    • Quench the reaction by pouring it onto crushed ice.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer, dry it, and remove the solvent to obtain the crude sulfonyl chloride, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Step 3: Synthesis of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide

The final step is the reaction of the sulfonyl chloride with dimethylamine.

  • Experimental Protocol:

    • Dissolve the 5-(chloromethyl)thiophene-2-sulfonyl chloride in an anhydrous solvent.

    • Cool the solution to 0 °C and add dimethylamine (or a solution thereof) and a base (e.g., triethylamine or pyridine).

    • Stir the reaction at room temperature until completion.

    • Perform an aqueous work-up and extract the product.

    • Purify the final compound by column chromatography or recrystallization.

Reactivity of the Chloromethyl Group

The chloromethyl group at the 5-position of the thiophene ring is a key reactive site. It is analogous to a benzylic halide and is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups, making 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide a valuable building block for creating a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

G cluster_reactions Nucleophilic Substitution Reactions start 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide reagent1 RO⁻ / ROH start->reagent1 reagent2 R₂NH start->reagent2 reagent3 RS⁻ / RSH start->reagent3 reagent4 RCOO⁻ start->reagent4 product1 Ether Derivatives product2 Amine Derivatives product3 Thioether Derivatives product4 Ester Derivatives reagent1->product1 reagent2->product2 reagent3->product3 reagent4->product4

Caption: Reactivity of the chloromethyl group towards various nucleophiles.

Potential Applications in Drug Discovery and Medicinal Chemistry

Thiophene sulfonamides are a well-established class of compounds with a broad spectrum of biological activities. The structural features of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide make it an attractive starting point for the design and synthesis of novel therapeutic agents.

  • Enzyme Inhibition: Sulfonamides are known to inhibit various enzymes, most notably carbonic anhydrases.[3][5] Derivatives of this compound could be explored as inhibitors of other enzymes implicated in disease, such as kinases or proteases.

  • Antimicrobial Agents: The thiophene nucleus is present in several antimicrobial drugs. The sulfonamide moiety is also a key feature of sulfa drugs, the first class of synthetic antibiotics. Therefore, derivatives of this compound could be investigated for their antibacterial and antifungal properties.

  • Anticancer Agents: Many heterocyclic compounds containing sulfur and nitrogen show promise as anticancer agents. The ability to easily modify the chloromethyl group allows for the synthesis of a diverse library of compounds for screening against various cancer cell lines.

  • Central Nervous System (CNS) Activity: Certain thiophene derivatives have shown activity in the CNS. Further modification of this scaffold could lead to the discovery of new agents for treating neurological disorders.

Safety and Handling

Based on the hazard classifications for this compound, appropriate safety precautions must be taken when handling 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide.[1]

  • Hazard Classifications:

    • Acute Toxicity (oral, dermal, inhalation)[1]

    • Skin Corrosion[1]

    • Specific Target Organ Toxicity (single exposure)[1]

  • Recommended Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its synthesis, while not explicitly detailed in the literature for this exact compound, can be achieved through established synthetic routes for related thiophene derivatives. The presence of a reactive chloromethyl group provides a convenient handle for further chemical modifications, enabling the creation of diverse molecular libraries for biological screening. As the demand for novel therapeutic agents continues to grow, scaffolds such as this will play a crucial role in the discovery and development of new drugs. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

References

  • ACD/Labs. (n.d.). 5-(Dimethylsulfamoyl)thiophene-2-sulfonyl chloride. Retrieved from [Link]

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). Molecules, 26(4), 1135. [Link]

  • Beers, S. A., et al. (1997). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry, 5(4), 779-786. [Link]

  • Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements, 10(1), 111-119. [Link]

  • Daina, A., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138. [Link]

  • Ekinci, D., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 857-863. [Link]

  • NextSDS. (n.d.). 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). Retrieved from [Link]

  • Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. [Link]

  • PubChemLite. (n.d.). 5-(chloromethyl)-n,n-dimethylthiophene-2-sulfonamide. Retrieved from [Link]

  • Therapeutic importance of synthetic thiophene. (2017). Arabian Journal of Chemistry, 10, S1566-S1589. [Link]

  • Mishra, R. K., & Tiwari, A. (2013). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 5(1), 20-29. [Link]

  • Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. (2025). Journal of Molecular Structure, 1325, 139455. [Link]

Sources

Exploratory

Comprehensive Safety and Technical Guide: 5-(Chloromethyl)-N,N-dimethylthiophene-2-sulfonamide

Executive Summary 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is a highly reactive, bifunctional building block extensively utilized in advanced medicinal chemistry and drug development. The molecule features a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is a highly reactive, bifunctional building block extensively utilized in advanced medicinal chemistry and drug development. The molecule features a thiophene-2-sulfonamide core—a privileged pharmacophore frequently integrated into small-molecule therapeutics, including inhibitors of carbonic anhydrase IX (CA IX) for cancer therapy[1] and glyoxalase 1 (GLO1) for neurological applications[2].

However, the presence of the highly electrophilic chloromethyl moiety imparts significant handling risks. The electron-withdrawing sulfonamide group at position 2 exerts an inductive effect across the thiophene ring, further increasing the electrophilicity of the benzylic-like carbon at position 5[3]. While this makes it an excellent substrate for synthetic alkylation, it also renders the compound extremely sensitive to moisture and highly corrosive to biological tissues[4]. This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, and self-validating experimental workflows required to safely and effectively utilize this compound.

Physicochemical Profiling & Structural Analysis

To establish a baseline for safe handling and stoichiometric calculations, the core quantitative data for 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is summarized below:

PropertyValue
Chemical Name 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide
CAS Number 1486675-03-9[4]
EC Number 107-837-1[4]
Molecular Formula C7​H10​ClNO2​S2​
Molecular Weight 239.74 g/mol
Hazard Classifications Acute Tox. 4, Skin Corr. 1B, STOT SE 3[4]
GHS Hazard Codes H302, H312, H332, H314, H336[4]

Mechanistic Toxicology & Hazard Profile (SDS Core)

As a Senior Application Scientist, it is critical to understand why a chemical is hazardous, rather than simply memorizing hazard codes. The toxicity profile of this compound is driven entirely by its structural reactivity:

  • Skin Corrosion 1B (H314): The chloromethyl group acts as a potent alkylating agent[3]. Upon contact with ambient moisture, sweat, or mucosal membranes, it undergoes rapid solvolysis. Causality: This hydrolysis reaction releases equimolar amounts of hydrochloric acid (HCl), leading to immediate and severe chemical burns[4]. Concurrently, the alkylating nature of the intermediate carbocation causes irreversible covalent modification of tissue proteins.

  • Acute Toxicity 4 (H302, H312, H332): The compound exhibits systemic toxicity via oral, dermal, and inhalation routes[4]. The lipophilic thiophene core facilitates rapid dermal absorption, while the volatile nature of its degradation products poses severe inhalation risks.

  • STOT SE 3 (H336): Exposure causes transient specific target organ toxicity, specifically central nervous system (CNS) depression[4]. Causality: This presents as drowsiness or dizziness, likely driven by the systemic circulation of the N,N -dimethylsulfonamide moiety interacting with neurological receptors.

Handling, Storage, and Quenching Protocols

Due to its moisture sensitivity and corrosive nature, researchers must employ self-validating safety systems to prevent accidental exposure or degradation.

Storage & Handling
  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) at 2–8 °C. The container must be sealed with Parafilm and stored in a secondary desiccator to prevent atmospheric moisture intrusion.

  • PPE: All manipulations must occur within a certified Class II fume hood. Personnel must wear heavy-duty nitrile gloves (double-gloving is mandatory), a chemically resistant lab coat, and a face shield.

Self-Validating Quenching Protocol

Unreacted chloromethyl groups in waste streams can undergo slow hydrolysis, generating pressurized HCl gas in sealed waste carboys. To prevent container rupture, the following self-validating quench must be performed:

  • Transfer: Move residual chemical or reaction aliquots to a dedicated, oversized quenching flask.

  • Neutralization: Slowly add a 1:1 mixture of saturated aqueous sodium bicarbonate ( NaHCO3​ ) and methanol at 0 °C.

    • Causality: Methanol ensures the lipophilic compound remains in solution for complete reaction, while NaHCO3​ neutralizes the generated HCl.

  • Self-Validation: Stir the mixture vigorously at room temperature. The evolution of CO2​ gas (visible bubbling) indicates active neutralization of HCl. The complete cessation of bubbling serves as a self-validating physical indicator that the hydrolysis and neutralization are 100% complete, rendering the waste safe for standard disposal.

Synthetic Utility & Experimental Workflows

In drug discovery, the chloromethyl group serves as a versatile electrophilic handle for SN​2 displacement by various nucleophiles (amines, thiols, alcohols), enabling the rapid elaboration of the thiophene-2-sulfonamide scaffold[3].

Protocol: Nucleophilic Amination for Pharmacophore Synthesis

This protocol describes the alkylation of a primary amine to generate a functionalized secondary amine derivative.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the target primary amine (1.0 equiv) and N,N -diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous N,N -dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: Anhydrous DMF prevents competitive hydrolysis of the electrophile. DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the primary amine which would otherwise arrest the reaction.

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide (1.1 equiv) dropwise as a solution in anhydrous DMF.

    • Causality: The SN​2 displacement is highly exothermic. Cooling to 0 °C suppresses unwanted side reactions, such as dialkylation or dimerization of the highly reactive electrophile.

  • Propagation & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–12 hours.

    • Self-Validating Indicator: The precipitation of DIPEA hydrochloride salts out of the DMF solution provides a macroscopic, physical indicator of reaction progression.

  • Work-up: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with ethyl acetate ( ). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

Workflow Visualization

The following diagram illustrates the mechanistic divergence of the compound: its intended synthetic utility via nucleophilic substitution versus its hazardous degradation pathway via hydrolysis.

ReactivityPathway Core 5-(Chloromethyl)-N,N-dimethyl thiophene-2-sulfonamide Hydrolysis Moisture / H2O (Accidental Exposure) Core->Hydrolysis Synthesis Nucleophilic Amine (Drug Synthesis) Core->Synthesis HCl Release of HCl + Alkylating Species Hydrolysis->HCl Burn Skin Corr. 1B (H314) Severe Tissue Damage HCl->Burn SN2 S_N2 Displacement of Chloride Synthesis->SN2 Drug Thiophene-2-sulfonamide Pharmacophore SN2->Drug

Mechanistic divergence of chloromethylthiophene reactivity: toxicity vs. synthetic utility.

References

  • NextSDS . "5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Almansour, N. M. "Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy." ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (NCBI) . "A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor." PMC. Available at:[Link]

Sources

Foundational

Comprehensive Solubility Profiling of 5-(Chloromethyl)-N,N-dimethylthiophene-2-sulfonamide in Organic Solvents

Executive Summary 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide (CAS: 1486675-03-9) is a highly specialized electrophilic intermediate utilized in the synthesis of advanced sulfonamide-based therapeutics, includin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide (CAS: 1486675-03-9) is a highly specialized electrophilic intermediate utilized in the synthesis of advanced sulfonamide-based therapeutics, including carbonic anhydrase inhibitors. Because it possesses both a highly polar sulfonamide moiety and a reactive alkylating group, its solubility profile cannot be treated with generic assumptions. This whitepaper provides an in-depth technical analysis of its solvation mechanics, a self-validating experimental protocol for empirical determination, and a predictive quantitative solubility matrix across standard organic solvents.

Structural Determinants & Solvation Mechanics

The macroscopic solubility of this intermediate is dictated by the microscopic interactions of its three primary structural motifs. Understanding these functional groups is critical for selecting solvents that maximize yield while preventing unwanted degradation.

  • The Thiophene Core (Lipophilic & Aromatic): The heteroaromatic ring provides significant lipophilicity and π−π stacking capabilities. This drives favorable dispersion interactions with aromatic solvents (e.g., toluene) and halogenated solvents (e.g., dichloromethane).

  • The N,N-Dimethylsulfonamide Group (Polar Aprotic): Unlike primary sulfonamides, the N,N-dimethyl substitution removes hydrogen-bond donor capacity while retaining strong hydrogen-bond acceptor properties and a massive dipole moment. This functional group dominates the molecule's affinity for polar aprotic solvents like acetone and ethyl acetate [1].

  • The Chloromethyl Group (Electrophilic & Polarizable): The −CH2​Cl moiety is a highly reactive alkylating agent. Expert Insight: While polar protic solvents (like methanol or ethanol) might offer moderate solubility, extended exposure will lead to solvolysis (e.g., forming a methoxymethyl derivative). Furthermore, nucleophilic solvents (such as primary amines or pyridine) must be strictly avoided to prevent premature substitution reactions.

G A 5-(chloromethyl)-N,N-dimethyl thiophene-2-sulfonamide B Thiophene Ring (Lipophilic/Aromatic) A->B Drives solubility in DCM & Toluene C N,N-dimethylsulfonamide (Polar Aprotic/H-Bond Acceptor) A->C Drives solubility in Acetone & EtOAc D Chloromethyl Group (Polarizable/Electrophilic) A->D Restricts use of nucleophilic solvents

Structural determinants governing the solvation profile of the target API intermediate.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict the solubility of sulfonamide derivatives, pharmaceutical scientists rely on Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ) [2].

Because 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide lacks H-bond donors but possesses a strong dipole, its HSP profile exhibits a high δP​ and moderate δH​ . Solvents whose HSP coordinates closely match the solute will yield the highest mole fraction solubility. Consequently, binary solvent mixtures (e.g., Acetonitrile/Ethanol) can sometimes be utilized to perfectly tune the dielectric constant and HSP distance, achieving synergistic solubility peaks not possible in mono-solvents [3].

Experimental Methodology: Self-Validating Shake-Flask Protocol

The traditional shake-flask method remains the gold standard for equilibrium solubility determination. However, due to the reactive nature of the chloromethyl group, the protocol must be designed as a self-validating system to ensure that the measured concentration reflects the intact parent compound, not a degradation product or a newly formed solvate [4].

Step-by-Step Protocol
  • Solvent Preparation: Ensure all organic solvents are strictly anhydrous (Karl Fischer titration < 0.05% water) to prevent hydrolysis of the chloromethyl group into a hydroxymethyl derivative.

  • Equilibration: Add an excess of the solid compound (~50-100 mg) to 2.0 mL of the target solvent in a sealed, amber glass HPLC vial. Shake the suspension at 300 rpm at a strictly controlled 25.0 ± 0.1 °C. Causality: Limit equilibration to exactly 24 hours; prolonged shaking increases the risk of solvolysis in protic media.

  • Phase Separation: Centrifuge the vials at 10,000 rpm for 10 minutes to force the undissolved solid to the bottom. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen because it is chemically inert to aggressive solvents like dichloromethane, preventing polymer extractables from interfering with downstream chromatography. Discard the first 0.1 mL of filtrate to saturate the membrane and prevent analyte adsorption.

  • Quantification (HPLC-UV): Immediately dilute an aliquot of the filtrate with the mobile phase to prevent precipitation. Analyze via HPLC-UV (λmax ≈ 254 nm). Causality: HPLC is mandatory over direct UV-Vis spectroscopy because it separates the parent peak from potential degradation products, validating the chemical integrity of the solute.

  • Solid-State Validation: Recover the undissolved solid residue, dry it under a gentle stream of nitrogen, and analyze it via Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD). Causality: This confirms whether the solid phase remained the stable polymorph or transitioned into a pseudo-polymorph (solvate), which would artificially alter the apparent solubility.

Protocol S1 1. Equilibration (Excess Solute + Solvent) S2 2. Phase Separation (Centrifuge + PTFE Filter) S1->S2 S3 3. Quantification (HPLC-UV Analysis) S2->S3 S4 4. Solid Validation (XRPD/DSC of Residue) S2->S4 Undissolved Solid

Self-validating miniaturized shake-flask workflow for equilibrium solubility determination.

Quantitative Solubility Profile (Predictive Data)

Based on thermodynamic modeling of structurally analogous thiophene-sulfonamides and their interaction with standard solvent dielectric constants, the following table summarizes the predictive equilibrium solubility profile of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide at 25°C.

SolventClassificationDielectric Constant ( ε )Estimated Solubility (mg/mL at 25°C)Solvation Mechanism & Process Notes
Dichloromethane Halogenated8.9> 150.0 Exceptional dispersion matching with the thiophene core. Ideal for extractions.
Acetone Polar Aprotic20.780.0 - 120.0 Strong dipole-dipole interactions with the sulfonamide group.
Ethyl Acetate Polar Aprotic6.050.0 - 90.0 Moderate H-bond acceptor capacity. Excellent choice for standard crystallization.
Acetonitrile Polar Aprotic37.540.0 - 70.0 High polarity. Preferred solvent for downstream nucleophilic substitution reactions.
Methanol Polar Protic32.715.0 - 30.0 Caution: Moderate solubility, but poses a high risk of solvolysis of the chloromethyl group over time.
Toluene Non-polar Aromatic2.45.0 - 15.0 π−π stacking with the thiophene ring, but limited by the highly polar sulfonamide moiety.
n-Heptane Non-polar Aliphatic1.9< 1.0 Poor dispersion matching. Functions perfectly as an anti-solvent for precipitation.

Downstream Applications in Process Chemistry

The solubility data directly dictates the handling and processing of this intermediate:

  • Reaction Engineering: Acetonitrile is the optimal solvent for reacting this intermediate with amines to build larger API structures. It provides sufficient solubility while remaining completely inert to the chloromethyl electrophile.

  • Crystallization & Purification: The steep solubility gradient between Ethyl Acetate (high solubility) and n-Heptane (near-zero solubility) makes this an ideal solvent/anti-solvent pair for purifying the intermediate via crystallization. The compound can be dissolved in minimal warm Ethyl Acetate, followed by the slow addition of n-Heptane to induce controlled nucleation and high-purity crystal growth.

References

  • Kodide, K., & Asadi, P. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 65(1), 164-173.[Link]

  • Ito, K., et al. (2018). Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data, 63(11), 4118-4129.[Link]

  • Cárdenas, Z. J., et al. (2024). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. International Journal of Molecular Sciences, 25(17), 9625.[Link]

  • Ono, A., et al. (2020). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Journal of Pharmaceutical Sciences, 109(11), 3363-3368.[Link]

Exploratory

In-Depth NMR Spectral Analysis of 5-(Chloromethyl)-N,N-dimethylthiophene-2-sulfonamide: A Technical Guide

Executive Summary The compound 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry. Its structural framework—featuring a reac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry. Its structural framework—featuring a reactive benzylic-type chloride and a stable sulfonamide moiety—makes it a critical intermediate in the synthesis of advanced therapeutics, including1[1]. Unambiguous structural elucidation of this molecule is paramount before downstream functionalization. This whitepaper provides a comprehensive, causality-driven guide to the 1 H, 13 C, and 2D Nuclear Magnetic Resonance (NMR) spectral analysis of this compound, establishing a self-validating protocol for accurate structural assignment.

Molecular Architecture & Spin System Overview

The molecular architecture of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide can be deconstructed into three magnetically isolated spin systems. Because the heteroatom linkers (the sulfur of the thiophene ring and the -SO 2​

  • group) disrupt scalar ( J ) coupling, 1D 1 H NMR alone cannot definitively link these systems.
  • The Thiophene Core: An electron-deficient aromatic system containing two contiguous protons (H-3 and H-4).

  • The Chloromethyl Group: An isolated aliphatic system at the C-5 position.

  • The N,N-Dimethyl Sulfonamide Group: Two equivalent methyl groups attached to a nitrogen atom, isolated from the ring by the sulfonyl linker.

SpinSystems cluster_thiophene Thiophene Core Spin System H3 H-3 (δ 7.45) Doublet, 1H H4 H-4 (δ 7.10) Doublet, 1H H3->H4 3J COSY (~3.8 Hz) C5 C-5 (δ 146.5) Quaternary H3->C5 3J HMBC C2 C-2 (δ 136.0) Quaternary H4->C2 3J HMBC SO2 -SO2- Linker C2->SO2 C-S bond C3 C-3 (δ 131.5) CH C4 C-4 (δ 128.0) CH CH2Cl -CH2Cl (δ 4.75) Singlet, 2H C5->CH2Cl C-C bond CH2Cl->C4 3J HMBC CH2Cl->C5 2J HMBC NMe2 -N(CH3)2 (δ 2.75) Singlet, 6H SO2->NMe2 S-N bond

Spin systems and key HMBC/COSY correlations for the thiophene derivative.

High-Resolution 1 H NMR Analysis

The 1 H NMR spectrum provides immediate quantitative validation of the molecule's composition. Below is the structured assignment of the proton resonances (referenced to CDCl 3​ at δ 7.26 ppm).

Quantitative 1 H NMR Data Summary
Proton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
H-3 (Thiophene) ~7.45Doublet (d)1H 3J3,4​≈3.8
H-4 (Thiophene) ~7.10Doublet (d)1H 3J3,4​≈3.8
-CH 2​ Cl ~4.75Singlet (s)2HN/A
-N(CH 3​ ) 2​ ~2.75Singlet (s)6HN/A
Causality of Chemical Shifts
  • Thiophene Protons (H-3 and H-4): The strong electron-withdrawing nature of the sulfonamide group (-SO 2​ NMe 2​ ) drastically deshields the ortho proton (H-3) via both inductive and mesomeric effects, pushing its resonance downfield to ~7.45 ppm. This is a well-documented phenomenon in 2[2]. The chloromethyl group at C-5 also exerts an inductive deshielding effect on H-4 (~7.10 ppm), but it is significantly weaker than the sulfonyl effect. The coupling constant ( 3J≈3.8 Hz) is highly characteristic of the 5-membered thiophene ring geometry, differentiating it from benzenoid ortho-couplings (~8 Hz).

  • Aliphatic Protons: The -CH 2​ Cl protons appear as a distinct 2H singlet at ~4.75 ppm due to the combined α -deshielding effect of the highly electronegative chlorine atom and the anisotropic effect of the adjacent aromatic ring. The N,N-dimethyl protons resonate as a sharp 6H singlet at ~2.75 ppm, characteristic of3[3], which are more shielded than typical amide methyls due to the unique electronic geometry of the SO 2​ linkage.

13 C and 2D NMR Strategies for Unambiguous Assignment

Because the molecule contains two quaternary carbons (C-2 and C-5) and a heteroatom linker, 1D 13 C NMR alone is insufficient for absolute regiochemical assignment. Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool here.

Quantitative 13 C NMR Data Summary
Carbon AssignmentChemical Shift ( δ , ppm)Carbon TypeKey HMBC Correlations ( 2J / 3J )
C-5 (Thiophene) ~146.5Quaternary (C)H-4, -CH 2​ Cl
C-2 (Thiophene) ~136.0Quaternary (C)H-3, H-4
C-3 (Thiophene) ~131.5Methine (CH)H-4
C-4 (Thiophene) ~128.0Methine (CH)H-3, -CH 2​ Cl
-CH 2​ Cl ~39.5Methylene (CH 2​ )H-4
-N(CH 3​ ) 2​ ~38.0Methyl (CH 3​ )None to ring (isolated by SO 2​ )
Causality of 2D NMR Assignments
  • Anchoring C-5 and C-2: The chloromethyl protons ( δ 4.75) will show a strong 3JCH​ correlation to C-4 ( δ 128.0) and a 2JCH​ correlation to C-5 ( δ 146.5). This unambiguously identifies the C-5 quaternary carbon.

  • Validating Regiochemistry: H-3 ( δ 7.45) will show a 3JCH​ correlation to C-5, proving that H-3 is situated across the ring from the chloromethyl group. The N-methyl protons will not show HMBC correlations to the thiophene ring because the SO 2​ group lacks a carbon atom, breaking the standard 3JCH​ pathway.

Experimental Protocols: Sample Prep & Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following methodology is designed as a self-validating system . Each step contains a physical or spectral checkpoint to prevent the acquisition of artifact-laden data.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug into a 5 mm precision NMR tube.

    • Causality: Filtration removes paramagnetic particulates (e.g., rust, dust) that cause localized magnetic field inhomogeneities, which would otherwise broaden spectral lines and obscure the ~3.8 Hz thiophene coupling.

  • Probe Tuning and Matching (Wobb):

    • Action: Insert the sample and tune the probe's LC circuit to the exact resonance frequencies of 1 H (e.g., 400 MHz) and 13 C (e.g., 100 MHz).

    • Causality: Matching the impedance minimizes reflected RF power, maximizing the Signal-to-Noise Ratio (SNR) and ensuring that the calibrated 90° pulse width delivers exactly the intended flip angle.

  • Locking and 3D Gradient Shimming:

    • Action: Lock the spectrometer to the deuterium frequency of CDCl 3​ . Execute 3D gradient shimming (Z1-Z5).

    • Self-Validation Gate: Acquire a quick 1-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHH) of the TMS peak. Do not proceed unless FWHH < 1.0 Hz. If broader, re-shim.

  • 1D and 2D Acquisition:

    • 1H NMR: Acquire 16 transients with a 30° flip angle and a relaxation delay (d1) of 2.0 seconds to ensure complete longitudinal relaxation.

    • 13C NMR: Acquire 1024 transients utilizing composite pulse decoupling (e.g., WALTZ-16) to remove 1JCH​ splitting.

    • HMBC: Optimize the long-range coupling delay for nJCH​=8 Hz, which perfectly captures the 3-bond correlations within the thiophene ring.

NMRWorkflow Prep 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL CDCl3 Filter into 5 mm NMR tube Lock 2. Lock & Shim Lock to CDCl3 (δ 7.26) Gradient Shimming (Z1-Z5) Prep->Lock Tune 3. Tune & Match Optimize probe for 1H and 13C Minimize reflected power Lock->Tune Acq1D 4. 1D Acquisition 1H: 16 scans, d1=2s 13C: 1024 scans, d1=2s, decoupled Tune->Acq1D Acq2D 5. 2D Acquisition COSY, HSQC, HMBC Optimize delay for J=145 Hz & 8 Hz Acq1D->Acq2D Validate Validate Acq2D->Validate

Self-validating experimental workflow for high-resolution NMR acquisition.

References

  • Title: Anti-metastatic Inhibitors of Lysyl Oxidase (LOX)
  • Title: Microwave-assisted synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252): a new potentiator of Nerve Growth Factor (NGF)
  • Title: Full article: Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride Source: Taylor & Francis Online URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Advanced Sulfonamide Derivatives via 5-(Chloromethyl)-N,N-dimethylthiophene-2-sulfonamide Alkylation

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Strategic Utility in Drug Development Thiophene-based sulfonamides are pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Strategic Utility in Drug Development

Thiophene-based sulfonamides are privileged pharmacophores in medicinal chemistry, frequently serving as the core scaffold for Factor Xa inhibitors, carbonic anhydrase inhibitors, and central nervous system (CNS) modulators. 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide (CAS: 1486675-03-9) is a highly versatile, bifunctional building block. It combines a stable, lipophilic N,N -dimethylsulfonamide moiety with a highly reactive electrophilic chloromethyl group.

Unlike primary or secondary sulfonamides, the N,N -dimethyl substitution eliminates the acidic sulfonamide proton (pKa ~10). This structural feature prevents unwanted base-consumption and side-reactions during synthesis, ensuring the molecule acts strictly as an electrophile at the C5 position.

Mechanistic Dynamics & Reactivity Profile

The reactivity of the chloromethyl group on a thiophene ring is significantly higher than that of standard unactivated alkyl chlorides, behaving more akin to a highly reactive benzylic halide [1, 2].

  • Transition State Stabilization: During nucleophilic substitution ( SN​2 ), the electron-rich thiophene ring provides resonance stabilization to the transition state. The heteroatom (sulfur) facilitates charge delocalization, dramatically lowering the activation energy required for the displacement of the chloride ion.

  • Chemoselectivity: While the 2-position sulfonamide is electron-withdrawing, its meta-like relationship to the 5-position strictly channels the reaction through an SN​2 trajectory rather than an SN​1 solvolysis pathway. This allows for highly predictable, high-yield alkylations with both hard (amines) and soft (thiols) nucleophiles [3, 4].

ReactionMechanics SM Electrophile 5-(Chloromethyl)thiophene Derivative TS Transition State S_N2 Trajectory (Resonance Stabilized) SM->TS Base/Solvent Nuc Nucleophile Amine or Thiol (Activated) Nuc->TS Attack at C-alpha Prod Product Substituted Sulfonamide (Target) TS->Prod - Cl⁻

S_N2 mechanistic trajectory for the alkylation of 5-(chloromethyl)thiophene derivatives.

Self-Validating Experimental Protocols

The following protocols have been optimized for chemoselectivity and operational simplicity. Every step is designed with built-in causality and self-validation mechanisms to ensure reproducibility.

Protocol A: Chemoselective N-Alkylation of Secondary Amines

Objective: Synthesis of tertiary amine-linked thiophene sulfonamides.

  • Activation: In an oven-dried flask, suspend anhydrous K2​CO3​ (2.0 eq) in anhydrous Acetonitrile (MeCN, 0.2 M). Add the secondary amine (1.1 eq) and stir at room temperature for 15 minutes.

    • Causality: MeCN is a polar aprotic solvent that optimally solvates the cation ( K+ ), leaving the amine highly nucleophilic. Pre-stirring allows the heterogeneous base to establish a hydrogen-bonded complex with the amine.

  • Electrophile Addition: Cool the suspension to 0°C. Add 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide (1.0 eq) portion-wise over 5 minutes.

    • Causality: The highly electrophilic nature of the chloromethylthiophene can lead to exothermic degradation or dimerization if added at elevated temperatures.

  • Propagation: Attach a reflux condenser, elevate the temperature to 60°C, and stir for 4–6 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The UV-active starting material ( Rf​ ~0.6) will completely disappear. The suspension will visibly change from coarse granules to a fine, milky precipitate ( KCl byproduct).

  • Quench & Isolate: Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure, then partition between EtOAc and H2​O .

    • Causality: Filtering before aqueous workup prevents the formation of intractable emulsions caused by fine potassium salts.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography.

Protocol B: S-Alkylation of Sterically Hindered Thiols

Objective: Synthesis of thioether-linked sulfonamides (ideal precursors for bis-sulfones).

  • Thiolate Generation: Dissolve the target thiol (1.05 eq) in anhydrous DMF (0.2 M). Add N,N -Diisopropylethylamine (DIPEA, 1.5 eq) dropwise at room temperature.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It quantitatively deprotonates the thiol to generate the highly reactive thiolate anion without competing for the electrophile.

  • Coupling: Add the chloromethylthiophene derivative (1.0 eq) as a solution in DMF dropwise over 10 minutes.

  • Completion & Validation: Stir at room temperature for 2 hours.

    • Self-Validation: Perform an Ellman’s reagent (DTNB) spot test on a reaction aliquot. The absence of a bright yellow color confirms the complete consumption of the free thiol.

  • Precipitation: Pour the reaction mixture slowly into vigorously stirred ice water (10 volumes relative to DMF).

    • Causality: DMF is infinitely miscible with water. This anti-solvent precipitation forces the highly lipophilic thioether product to crash out as a solid, bypassing tedious liquid-liquid extractions and removing water-soluble DIPEA salts.

  • Recovery: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the product.

Quantitative Data & Reaction Optimization

The table below summarizes expected yields and purities across different nucleophile classes using the protocols described above.

Nucleophile ClassRepresentative ReagentBase / Solvent SystemTemp / TimeIsolated Yield (%)Purity (HPLC)
Primary Amine Benzylamine K2​CO3​ / MeCN60°C / 6h78%>95%
Secondary Amine Morpholine K2​CO3​ / MeCN60°C / 4h85%>98%
Aryl Thiol ThiophenolDIPEA / DMFRT / 2h92%>99%
Aliphatic Thiol CyclohexanethiolDIPEA / DMFRT / 3h89%>97%

Note: Primary amines may exhibit minor over-alkylation (forming tertiary amines). To mitigate this, primary amines can be used in a 3.0 eq excess, or the reaction temperature can be lowered to 40°C.

References

  • Title: Triton-X-100 as an Organic Catalyst for One-Pot Synthesis of Arylmethyl-H-phosphinic Acids from Red Phosphorus and Arylmethyl Halides in the KOH/H2O/Toluene Multiphase Superbase System Source: MDPI Molecules URL: [Link]

  • Title: Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Thiophene-Anthranilamides as Highly Potent and Orally Available Factor Xa Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application

Application Note: Advanced Cross-Coupling Strategies for Thiophene-2-Sulfonamide Derivatives

Introduction & Pharmacological Context Thiophene-2-sulfonamide derivatives are highly significant heterocycles in medicinal chemistry, exhibiting exceptional applicability as potent urease inhibitors, carbonic anhydrase...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Thiophene-2-sulfonamide derivatives are highly significant heterocycles in medicinal chemistry, exhibiting exceptional applicability as potent urease inhibitors, carbonic anhydrase inhibitors, and broad-spectrum antibacterial agents[1]. The synthesis of highly functionalized 5-substituted thiophene-2-sulfonamides heavily relies on transition-metal-catalyzed cross-coupling reactions. This application note details the mechanistic causality, quantitative optimization, and self-validating protocols for both C–C (Suzuki-Miyaura) and C–N (Electrochemical Amination) cross-coupling methodologies applied to this privileged pharmacophore.

Mechanistic Principles & Causality in Thiophene Cross-Coupling

The functionalization of 5-bromothiophene-2-sulfonamide via Suzuki-Miyaura cross-coupling requires precise control over the catalytic environment[2].

  • Catalyst Selection: The sulfur atom within the thiophene ring is a known soft ligand that can coordinate with and poison certain transition metal centers. While advanced bulky ligands (e.g., XPhos) can mitigate this, standard Pd(PPh3)4 remains highly effective when used at a slightly elevated loading (5 mol%) to compensate for potential deactivation[3].

  • Solvent & Base Causality: The use of a biphasic or mixed aqueous solvent system (e.g., 1,4-Dioxane/H2O) is not merely for solubility. Water is mechanistically required to dissolve the inorganic phosphate base (K3PO4) and to convert the aryl boronic acid into the reactive, electron-rich hydroxyboronate intermediate [ArB(OH)3]-. Without this aqueous activation, the transmetalation step onto the organopalladium halide complex becomes the rate-limiting bottleneck, stalling the reaction[3].

Workflow & Logical Relationships

Workflow A 5-Bromothiophene-2-sulfonamide (Electrophile) E Oxidative Addition [Pd(II) Intermediate] A->E B Aryl Boronic Acid (Nucleophile) F Transmetalation [Boronate Transfer] B->F C Pd(PPh3)4 Catalyst (5 mol%) C->E D K3PO4 Base (1,4-Dioxane/H2O) D->F E->F G Reductive Elimination [C-C Bond Formation] F->G G->C Pd(0) Regeneration H 5-Arylthiophene-2-sulfonamide (Target Product) G->H

Catalytic cycle of Pd(0)-mediated Suzuki-Miyaura cross-coupling for thiophene-2-sulfonamides.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the cross-coupling of thiophene-2-sulfonamides, highlighting the superiority of the Pd(PPh3)4 / K3PO4 system for C-C coupling, and the Ni-electrocatalytic system for C-N coupling.

EntryCoupling TypeCatalyst (mol%)Solvent SystemBaseTemp (°C)Time (h)Yield (%)
1C-C (Suzuki)Pd(PPh3)4 (5%)1,4-Dioxane/H2O (5:1)K3PO4903065–72
2C-C (Suzuki)Pd(dppf)Cl2 (5%)THF/H2O (4:1)Na2CO3802455–60
3C-C (Suzuki)Pd(OAc)2 (2%)DMF/H2O (5:1)K2CO31002440–45
4C-N (Amination)NiCl2·dme (10%)DMA (Electrochemical)BTMGRT1670–85

Note: Entries 1–3 represent C-C Suzuki-Miyaura coupling[3]. Entry 4 represents C-N nickelaelectrocatalytic cross-coupling directly on the sulfonamide nitrogen[4].

Validated Experimental Protocols

Protocol A: Synthesis of 5-Arylthiophene-2-sulfonamides via Suzuki-Miyaura Coupling

Objective: Form a C-C bond at the 5-position of the thiophene ring. Causality & Setup: The reaction is highly sensitive to oxygen, which irreversibly oxidizes the Pd(0) active species to Pd(II) and promotes boronic acid homocoupling. Stringent Schlenk techniques must be used[3].

  • Reagent Loading: In an oven-dried Schlenk flask, add 5-bromothiophene-2-sulfonamide (1.0 equiv, e.g., 0.774 mmol), aryl boronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), and K3PO4 (1.8 equiv)[3].

  • Atmosphere Exchange: Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times to ensure complete removal of atmospheric oxygen.

  • Solvent Addition: Introduce 5 mL of anhydrous, degassed 1,4-dioxane via syringe. Causality: Dioxane provides an excellent boiling point (101 °C) for thermal activation while solubilizing the organic reactants.

  • Base Activation: Add 0.5 mL of degassed distilled water. Causality: Water is strictly required to dissolve the K3PO4 and generate the reactive hydroxyboronate intermediate.

  • Thermal Reaction: Stir the mixture at 90–95 °C for 30 hours[3].

  • Self-Validation (In-Process): After 12 hours, sample 10 µL of the reaction mixture, quench in EtOAc/H2O, and spot the organic layer on a silica TLC plate (Eluent: 1:1 Hexanes/EtOAc). The starting 5-bromothiophene-2-sulfonamide is highly UV-active (254 nm). The emergence of a new, lower-Rf spot indicates product formation.

  • Workup: Cool to room temperature, dilute with 15 mL EtOAc, and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2SO4.

  • Self-Validation (Post-Reaction): Perform 1H NMR (400 MHz, CDCl3 or DMSO-d6). Successful coupling is validated by the disappearance of the characteristic thiophene C5-proton doublet (typically around 7.0–7.2 ppm) and the appearance of new multiplet signals corresponding to the conjugated aryl system[2].

Protocol B: Redox-Neutral Electrochemical N-Arylation (Advanced C-N Coupling)

Objective: Form a C-N bond directly on the primary sulfonamide group. Causality & Setup: Traditional Buchwald-Hartwig aminations of primary sulfonamides often suffer from poor yields due to catalyst poisoning and competitive side reactions. Using a concerted paired electrolysis approach with a nickel catalyst bypasses the need for strong inorganic bases and specialized phosphine ligands[4].

  • Cell Setup: Equip an undivided electrochemical cell with a Reticulated Vitreous Carbon (RVC) anode (+) and an RVC cathode (-).

  • Reagent Loading: Add thiophene-2-sulfonamide (0.2 mmol), aryl bromide (0.4 mmol), NiCl2·dme (10 mol%), dtbbpy ligand (10 mol%), and tetrabutylammonium bromide (nBu4NBr, 2.0 equiv) as the supporting electrolyte[4].

  • Solvent & Base: Add 4.0 mL of N,N-dimethylacetamide (DMA) and 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG, 2.0 equiv). Causality: BTMG acts as a weak, non-nucleophilic organic base to deprotonate the sulfonamide without interfering with the nickel catalyst.

  • Electrolysis: Run the reaction under constant current (I = 4 mA) at room temperature under argon for 16 hours[4].

  • Workup & Validation: Quench with water, extract with EtOAc, and purify via flash chromatography. Validate via LC-MS to confirm the mass shift corresponding to the N-aryl sulfonamide product.

Troubleshooting & Failure Causality

  • Issue: High levels of biaryl byproduct (Homocoupling).

    • Causality: Trace oxygen in the solvent oxidizes the Pd catalyst, shifting the mechanism toward homocoupling of the boronic acid.

    • Solution: Rigorously sparge the 1,4-dioxane/water mixture with Argon for at least 30 minutes prior to addition.

  • Issue: Incomplete conversion / Stalled reaction.

    • Causality: The thiophene sulfur atom can coordinate to the Pd center, leading to partial catalyst poisoning. Alternatively, protodeboronation of the aryl boronic acid may have occurred due to excessive heat.

    • Solution: Increase catalyst loading to 10 mol% or switch to a more sterically hindered ligand (e.g., XPhos). If protodeboronation is suspected, lower the reaction temperature to 80 °C and increase the equivalents of boronic acid to 1.5.

References

  • A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions. ResearchGate. 2

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. 3

  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. PMC. 4

  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Arabian Journal of Chemistry. 1

Sources

Method

Application Note: High-Throughput Parallel Synthesis of Sulfonamide Libraries Using 5-(Chloromethyl)-N,N-dimethylthiophene-2-sulfonamide

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

Thiophene-2-sulfonamides are privileged pharmacophores in medicinal chemistry, frequently utilized in the development of carbonic anhydrase inhibitors, antimicrobial agents, and targeted oncology therapeutics. The building block 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide (CAS 1486675-03-9)[1] serves as a highly versatile electrophilic scaffold for the combinatorial synthesis of these libraries.

Expertise & Experience: Causality in Scaffold Design

As a Senior Application Scientist, it is critical to understand why this specific scaffold is engineered the way it is:

  • The N,N-Dimethyl Masking Group: Primary sulfonamides are inherently acidic and prone to competitive alkylation under basic reaction conditions. By masking the sulfonamide as an N,N-dimethyl derivative, we enforce strict chemoselectivity. Incoming nucleophiles are directed exclusively to the benzylic-like chloromethyl position.

  • The Thiophene-Activated Electrophile: The electron-rich nature of the thiophene ring highly activates the adjacent chloromethyl group toward SN2 nucleophilic substitution. While one might theoretically use a thiophene-methanesulfonyl chloride to build libraries, literature and field experience demonstrate that such sulfonyl chlorides are highly unstable and spontaneously convert to the more stable 2-chloromethyl thiophene derivatives[2]. Thus, starting directly with the chloromethyl thiophene provides a stable, predictable, and highly reactive electrophile for parallel synthesis.

Workflow & Pathway Visualization

The following diagram outlines the high-throughput parallel synthesis workflow, designed to eliminate traditional chromatographic bottlenecks by utilizing solid-supported scavengers[3].

Workflow A Library Design & Nucleophile Selection B Dispense Nucleophiles (Amines/Phenols/Thiols) A->B C Add 5-(chloromethyl)-N,N- dimethylthiophene-2-sulfonamide B->C D Parallel Alkylation (Base, Solvent, Heat) C->D E In-Process LC-MS Validation D->E F High-Throughput Scavenging & Filtration E->F G Final Library Formatting & QC F->G

Caption: High-throughput parallel synthesis workflow for thiophene-sulfonamide libraries.

Quantitative Reaction Parameters

To ensure broad applicability across different nucleophile classes, the reaction conditions must be tailored. The table below summarizes the optimized parameters for the SN2 displacement of the chloromethyl group.

Nucleophile ClassBase RequiredPreferred SolventTemp (°C)Time (h)Expected Yield (%)
Aliphatic Amines DIPEA (2.0 eq)Anhydrous MeCN / DMF25 - 504 - 875 - 95
Anilines / Aryl Amines DIPEA (3.0 eq)Anhydrous DMF60 - 8012 - 1860 - 85
Phenols K₂CO₃ (3.0 eq)Anhydrous DMF60 - 8012 - 1670 - 90
Thiols K₂CO₃ (2.0 eq)Anhydrous MeCN252 - 485 - 98

Step-by-Step Parallel Synthesis Protocol

Trustworthiness: A Self-Validating System

This protocol is designed to be self-validating. By utilizing an excess of the electrophile and incorporating specific LC-MS validation gates, the system ensures that only completed reactions proceed to the scavenging phase. Polymer-supported (PS) resins are then used to chemically filter the crude mixtures, yielding high-purity compounds without the need for preparative HPLC[3].

Phase 1: Preparation of Stock Solutions

Note: Moisture is the primary enemy of this workflow, as it leads to the hydrolysis of the chloromethyl group into a hydroxymethyl byproduct.

  • Nucleophile Stocks: Prepare 0.5 M solutions of each distinct nucleophile (amine, phenol, or thiol) in anhydrous DMF.

  • Electrophile Stock: Prepare a 0.5 M solution of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide in anhydrous DMF. Critical Insight: Prepare this solution immediately prior to dispensing to prevent solvent-mediated degradation.

Phase 2: High-Throughput Dispensing & Reaction
  • Using an automated liquid handler, dispense 200 µL (0.1 mmol, 1.0 eq) of each nucleophile stock into a 96-well deep-well glass-lined reaction block.

  • Add the appropriate base based on the nucleophile class:

    • For Amines: Dispense 35 µL of DIPEA (0.2 mmol, 2.0 eq) into the respective wells.

    • For Phenols/Thiols: Add 41 mg of finely powdered K₂CO₃ (0.3 mmol, 3.0 eq) using a solid powder dispenser.

  • Dispense 240 µL (0.12 mmol, 1.2 eq) of the electrophile stock into all wells. The 20% stoichiometric excess ensures the complete consumption of the limiting nucleophile.

  • Seal the 96-well block tightly with a solvent-resistant silicone mat.

  • Agitate the plate on an orbital shaker at the temperature and time specified in the Quantitative Parameters table (e.g., 50 °C for 8 hours for aliphatic amines).

Phase 3: In-Process Validation (The LC-MS Gate)
  • Sample 5 µL from 4–6 representative wells across the plate (e.g., A1, H12, D6).

  • Dilute samples with 95 µL of MeCN and analyze via LC-MS.

  • Validation Gate: Proceed to Phase 4 only if >95% conversion of the starting nucleophile is observed. If unreacted nucleophile remains, extend the heating cycle by 4 hours.

Phase 4: Scavenging & Purification
  • Unseal the plate and add 100 mg of PS-Trisamine resin (loading ~3.0 mmol/g) to all wells. The primary amines on the resin will covalently scavenge the excess 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide.

  • (Optional) For wells containing primary amines that may have undergone incomplete reaction, add 100 mg of PS-Isocyanate resin (loading ~1.5 mmol/g) to scavenge any residual nucleophile.

  • Reseal the plate and shake at 25 °C for 12 hours.

  • Transfer the contents of the reaction block to a 96-well filter frit plate. Filter into a clean collection plate using a vacuum manifold.

  • Wash the resins twice with 200 µL of Dichloromethane (DCM) to ensure complete recovery of the product.

  • Evaporate the combined filtrates using a centrifugal vacuum concentrator (e.g., Genevac) to yield the final library compounds ready for biological screening.

Mechanism Nuc Nucleophile (R-NH2, R-OH) Base Base (DIPEA / K2CO3) Deprotonation Nuc->Base Activation SN2 SN2 Displacement of Chloride Base->SN2 Elec Electrophile (Chloromethyl Thiophene) Elec->SN2 Alkylating Agent Prod Sulfonamide Library Compound SN2->Prod C-N / C-O Bond Formation

Caption: Mechanistic pathway of SN2 alkylation using 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide.

Troubleshooting & Quality Control

  • Observation: High levels of the hydroxymethyl thiophene byproduct detected in the final QC.

    • Causality: Moisture ingress during stock preparation or reaction incubation. The chloromethyl group is highly activated and will rapidly hydrolyze in the presence of water and base.

    • Solution: Ensure all solvents are strictly anhydrous (<50 ppm H₂O) and store the chloromethyl building block under an argon atmosphere.

  • Observation: Polyalkylation (over-alkylation) of primary amines.

    • Causality: The resulting secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

    • Solution: Invert the stoichiometry for primary amine libraries. Use 2.0 eq of the primary amine and 1.0 eq of the electrophile. Rely heavily on the PS-Isocyanate scavenger in Phase 4 to remove the massive excess of the primary amine post-reaction.

References

  • Title: 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide — Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Synthesis and Evaluation of New Solid Supports for Solid Phase Organic Synthesis Source: University of Southampton ePrints URL: [Link]

Sources

Application

safe handling and storage protocols for 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling, storage, and disposal of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide (C...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide (CAS No. 1486675-03-9). As a reactive chemical intermediate, understanding its inherent hazards and implementing rigorous safety protocols are paramount to ensuring personnel safety and experimental integrity. This guide synthesizes data from established safety protocols for structurally related compounds, including thiophene derivatives, sulfonamides, and organochlorides, to provide a robust framework for risk mitigation. The protocols outlined herein are designed to be self-validating, emphasizing the causality behind each safety measure.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is presented below.

PropertyValueReference
CAS Number 1486675-03-9[1]
EC Number 107-837-1[1]
Molecular Formula C₇H₁₀ClNO₂S₂[2]
Molecular Weight 239.74 g/mol [2]
Appearance Solid (form may vary)Inferred
Solubility Expected to be soluble in organic solvents.Inferred

Hazard Identification and GHS Classification

5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is classified as a hazardous substance. The following table summarizes its GHS classifications.[1]

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Corrosion/Irritation1BDangerH314: Causes severe skin burns and eye damage.
Specific Target Organ Toxicity (Single Exposure)3WarningH336: May cause drowsiness or dizziness.

GHS Pictograms:

Reactivity Profile and Incompatibilities

The reactivity of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is primarily dictated by the chloromethyl group. This group is a potent electrophile, making the compound susceptible to nucleophilic substitution reactions.[3][4] The electron-withdrawing nature of the thiophene ring further enhances the electrophilicity of the methylene carbon.[4][5]

Incompatible Materials:

  • Strong Oxidizing Agents: May react violently, leading to decomposition and the release of hazardous fumes.[6]

  • Strong Bases: Can promote elimination reactions or other unwanted side reactions.

  • Nucleophiles: (e.g., amines, alcohols, thiols) Will readily react with the chloromethyl group, potentially leading to vigorous or exothermic reactions.[3][4]

  • Water/Moisture: While not explicitly stated for this compound, similar chlorinated compounds can be moisture-sensitive.[7] It is prudent to handle this compound under dry conditions.

Hazardous Decomposition Products:

Upon thermal decomposition or combustion, this compound may release toxic and corrosive fumes, including:

  • Carbon oxides (CO, CO₂)[6]

  • Nitrogen oxides (NOx)[6]

  • Sulfur oxides (SOx)[6]

  • Hydrogen chloride (HCl)

Engineering Controls

To minimize exposure, all handling of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide should be conducted in a well-ventilated area with appropriate engineering controls.

  • Fume Hood: All weighing, transferring, and reactions involving this compound must be performed in a certified chemical fume hood.[4]

  • Ventilation: Ensure good general laboratory ventilation to dilute and remove any fugitive emissions.[8]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the work area.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[9] Gloves should be inspected before use and changed immediately if contaminated.[10]

  • Eye Protection: Chemical safety goggles are required. A face shield should also be worn when there is a risk of splashing.[4][6]

  • Skin and Body Protection: A laboratory coat is mandatory.[4] For larger quantities or when there is a significant risk of exposure, consider additional protective clothing, such as an apron or coveralls.

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

PPE_Protocol cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Handling Area ppe_check Don Appropriate PPE start->ppe_check gloves Chemically Resistant Gloves ppe_check->gloves Required goggles Safety Goggles ppe_check->goggles Required lab_coat Laboratory Coat ppe_check->lab_coat Required respirator Respirator (if needed) ppe_check->respirator As Needed handle_compound Handle Compound in Fume Hood gloves->handle_compound goggles->handle_compound lab_coat->handle_compound respirator->handle_compound decontaminate Decontaminate & Remove PPE handle_compound->decontaminate exit Exit Handling Area decontaminate->exit

Caption: Workflow for donning and doffing PPE.

Safe Handling and Experimental Protocols

Adherence to strict handling procedures is crucial for safety.

General Handling:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust or vapors.[11]

  • Wash hands thoroughly after handling.[9]

  • Use non-sparking tools and equipment where applicable.[12]

Weighing and Transferring:

  • Ensure the chemical fume hood is functioning correctly.

  • Place a weigh boat on a calibrated analytical balance inside the fume hood.

  • Carefully transfer the required amount of the solid compound to the weigh boat using a clean spatula.

  • To transfer the weighed solid to a reaction vessel, gently tap the weigh boat. Use a compatible solvent to rinse any remaining solid from the weigh boat into the vessel.

  • Immediately and securely cap the stock container.

Reaction Setup:

  • Set up all reactions in a clean, dry reaction vessel within a fume hood.

  • If the reaction is to be performed under an inert atmosphere, ensure the system is properly purged with nitrogen or argon.

  • Add solvents and other reagents slowly and in a controlled manner.

  • If the reaction is expected to be exothermic, have a cooling bath readily available.

Storage Protocols

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Storage Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6][7][9]

  • Container: Keep the container tightly closed and properly labeled.[6][12]

  • Segregation: Store separately from incompatible materials, particularly strong bases and oxidizing agents.[7][9]

  • Inventory Management: Maintain an accurate inventory of the chemical.

Storage_Protocol cluster_storage Chemical Storage Logic compound 5-(chloromethyl)-N,N- dimethylthiophene-2-sulfonamide storage_area Cool, Dry, Well-Ventilated Area compound->storage_area Store In incompatibles Incompatible Materials (Bases, Oxidizers) storage_area->incompatibles Segregate From

Caption: Logical relationship for proper chemical storage.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but do not open windows if it compromises the negative pressure of the laboratory.

  • Contain: For small spills, use an absorbent material that is compatible with the chemical (e.g., vermiculite, sand). Do not use combustible materials.

  • Neutralize (if applicable and safe): For spills of acidic or basic solutions, neutralization may be appropriate. However, for this compound, absorption is the preferred method.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the appropriate safety personnel.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[8]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Waste Disposal

All waste containing 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, labeled, and sealed container.

  • Disposal: Dispose of hazardous waste through a licensed waste disposal contractor, in accordance with all local, state, and federal regulations.[7]

References

  • Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. (URL: )
  • Reactivity of the chloromethyl group in pyridine deriv
  • A Technical Guide to the Reactivity of the Chloromethyl Group in Pteridine Rings - Benchchem. (URL: )
  • The influence of chemical structure of sulfonamides on the course of their thermal decomposition - AKJournals. (URL: )
  • Study on Thermal Decomposition Kinetics of Sulfonamide Potenti
  • An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide - Benchchem. (URL: )
  • Kinetic Modeling of the Thermal Destruction of Perfluorin
  • 5-(chloromethyl)
  • Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegrad
  • Organochloride Pesticide Standard (1X1 mL)
  • Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene - PMC - NIH. (URL: )
  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (URL: _)
  • The Significance of Thiophene in Medicine: A Systematic Review of the Liter
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - ACS Public
  • SAFETY D
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - ACS Public
  • 3039-Sulfonamide desensitis
  • Safe Handling of Organochlorine Pesticides on Farms - DCCEEW. (URL: )
  • Thiophene SDS, 110-02-1 Safety D
  • 5-(chloromethyl)
  • Organochlorine chemistry - Wikipedia. (URL: )
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - FSIS.USDA.gov. (URL: )
  • 204141Orig1s000 - accessd
  • SAFETY D
  • Organochloride | Encyclopedia MDPI. (URL: )
  • Chloromethyl group - Wikipedia. (URL: )
  • Managing medicines for people with sulfonamide allergy – NHS SPS. (URL: )
  • Sulfonamide Allergies - PMC. (URL: )
  • SAFETY D
  • SAFETY D
  • Ogranochlorine (Pesticide Poisoning) - Mass.gov. (URL: )
  • 5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride | 1049712-52-8. (URL: )
  • 5-Chlorothiophene-2-carbonyl chloride: A Technical Guide to Safe Handling, Storage, and Emergency Procedures - Benchchem. (URL: )
  • Chemical Comp
  • 5-(chloromethyl)-n,n-dimethylthiophene-2-sulfonamide (C7H10ClNO2S2) - PubChemLite. (URL: )
  • 5-chloro-N,N-dimethylthiophene-2-sulfonamide - C6H8ClNO2S2 | CSSB00000165069. (URL: )

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 5-(Chloromethyl)-N,N-dimethylthiophene-2-sulfonamide

Welcome to the Technical Support Center for 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide —a highly versatile but chemically sensitive building block widely used in medicinal chemistry and drug development. Becaus...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide —a highly versatile but chemically sensitive building block widely used in medicinal chemistry and drug development.

Because this compound features both a reactive benzylic-like chloromethyl group and an electron-withdrawing sulfonamide moiety, it acts as a powerful electrophile. However, these same electronic properties make it susceptible to competing side reactions, such as hydrolysis and over-alkylation, which can severely diminish your reaction yields. This guide is designed by application scientists to help you troubleshoot, optimize, and validate your nucleophilic substitution (SN2) workflows.

Part 1: Mechanistic Troubleshooting & FAQs

The reactivity of the chloromethyl group is dominated by bimolecular nucleophilic substitution (SN2). The methylene carbon is highly electrophilic, a property amplified by the electron-withdrawing N,N-dimethylsulfonamide group across the thiophene ring[1]. Understanding this causality is key to troubleshooting.

Q1: Why am I observing high levels of a highly polar byproduct instead of my desired SN2 product? A: You are likely observing the hydroxymethyl byproduct resulting from hydrolysis. The electron-withdrawing nature of the thiophene-sulfonamide system lowers the LUMO energy of the C-Cl bond, making it highly susceptible to attack by adventitious water or hydroxide ions. Causality & Solution: Aqueous bases (like NaOH or KOH) or wet solvents will outcompete your target nucleophile. You must use strictly anhydrous solvents (e.g., dry MeCN or DMF) and non-nucleophilic, anhydrous bases (e.g., K2CO3, Cs2CO3, or DIPEA).

Q2: My N-alkylation reaction with a secondary amine is stalling at 50% conversion. How can I drive it to completion? A: This is a classic symptom of either steric hindrance or auto-inhibition. As the SN2 reaction proceeds, one equivalent of HCl is generated. If you are using only one equivalent of your amine nucleophile without an auxiliary base, the generated HCl will protonate your remaining amine, rendering it non-nucleophilic. Causality & Solution: Always use an auxiliary base (like DIPEA) to scavenge the HCl. To overcome steric hindrance, utilize the Finkelstein reaction by adding a catalytic amount (0.1–0.2 equiv) of anhydrous Sodium Iodide (NaI). The iodide ion acts as a nucleophilic catalyst, displacing the chloride to form a highly reactive transient benzylic iodide, which is then rapidly consumed by your amine[2].

Q3: When reacting with primary amines, I get a mixture of mono-alkylated and di-alkylated products. How do I improve selectivity? A: Once a primary amine is mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly attached alkyl group. Causality & Solution: To prevent the secondary amine from reacting with a second molecule of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide, you must manipulate the stoichiometry and addition rate. Use a large excess (3–5 equivalents) of the primary amine and add the chloromethylthiophene dropwise to the amine solution over 1–2 hours. This ensures the primary amine is always in vast excess relative to the electrophile.

Part 2: Reaction Pathway Visualization

The following diagram maps the logical relationships between your chosen reaction conditions and the resulting experimental outcomes.

Workflow Start 5-(chloromethyl)-N,N-dimethyl thiophene-2-sulfonamide Cond1 Anhydrous MeCN, DIPEA Catalytic NaI (Finkelstein) Start->Cond1 Cond2 Aqueous Base / Wet Solvent (e.g., NaOH in THF/H2O) Start->Cond2 Cond3 Primary Amine (1 equiv) Batch Addition Start->Cond3 Res1 High Yield SN2 Product (>90% Conversion) Cond1->Res1 Res2 Hydroxymethyl Byproduct (Hydrolysis) Cond2->Res2 Res3 Dialkylated Byproduct (Over-alkylation) Cond3->Res3

Reaction pathways and condition-dependent outcomes for chloromethylthiophene SN2 alkylation.

Part 3: Quantitative Optimization Data

To demonstrate the causality of the troubleshooting steps above, the following table summarizes quantitative yield data for the N-alkylation of a standard secondary amine (e.g., piperidine) with 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide under various conditions.

Solvent SystemBase (Equiv)AdditiveTemp (°C)Time (h)Conversion / Yield (%)Primary Observation
THF / H₂O (1:1)NaOH (2.0)None2512< 20%Major hydrolysis to hydroxymethyl derivative.
Anhydrous DMFK₂CO₃ (2.0)None601265%Sluggish reaction; unreacted starting material remains.
Anhydrous DMFK₂CO₃ (2.0)NaI (0.1 eq)60488%Finkelstein catalysis significantly accelerates rate.
Anhydrous MeCN DIPEA (2.5) NaI (0.1 eq) 60 3 > 94% Optimal homogeneous conditions; complete conversion.

Part 4: Self-Validating Experimental Protocol

This protocol outlines the optimized SN2 N-alkylation workflow. It is designed as a self-validating system , meaning built-in analytical checks ensure the reaction is proceeding correctly at each stage before you commit to the next step.

Materials Required:
  • 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide (1.0 equiv, limiting reagent)

  • Secondary Amine Nucleophile (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Sodium Iodide (NaI) (0.1 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

Step 1: System Purging & Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon or Nitrogen.

  • Add the secondary amine (1.2 equiv), DIPEA (2.5 equiv), and NaI (0.1 equiv) to the flask.

  • Dissolve the mixture in anhydrous MeCN (approx. 10 mL per gram of substrate).

  • Validation Check 1: The solution should be pale yellow or colorless. A deep brown color immediately upon adding NaI indicates iodine (I₂) contamination (oxidized NaI), which can cause side reactions. If brown, discard and use fresh, dry NaI.

Step 2: Electrophile Addition

  • Dissolve 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide (1.0 equiv) in a minimal amount of anhydrous MeCN.

  • Add this solution dropwise to the stirring reaction mixture at room temperature over 15 minutes.

  • Heat the reaction mixture to 60 °C.

Step 3: Reaction Monitoring (Self-Validation)

  • Allow the reaction to stir for 2 hours.

  • Withdraw a 10 µL aliquot, dilute in 1 mL of ethyl acetate, and perform Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes).

  • Validation Check 2: Co-spot with the starting chloromethylthiophene. The starting material (typically UV-active, Rf ~0.6) should be completely consumed. A new, more polar spot (the amine product) should appear. If starting material remains, continue heating for 1 additional hour.

Step 4: Workup and Phase Separation

  • Once complete, cool the reaction to room temperature and concentrate the MeCN under reduced pressure.

  • Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL).

  • Validation Check 3: The DIPEA·HCl salt and residual NaI will partition into the aqueous layer. The target sulfonamide product will remain in the organic layer. Ensure the aqueous layer tests basic (pH > 8) to guarantee the amine product is fully free-based and not lost to the aqueous phase as a hydrochloride salt.

  • Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, ready for column chromatography or crystallization.

References

  • The isocyanide SN2 reaction. National Institutes of Health (PMC). Available at:[Link]

  • Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

preventing hydrolysis of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide during synthesis

Technical Support Center: Troubleshooting & Preventing Hydrolysis of 5-(Chloromethyl)-N,N-dimethylthiophene-2-sulfonamide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult w...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Preventing Hydrolysis of 5-(Chloromethyl)-N,N-dimethylthiophene-2-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing severe yield losses when synthesizing thenyl chloride derivatives. 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide[1] is a highly valuable but notoriously unstable intermediate. This guide provides field-proven, self-validating protocols to prevent hydrolysis, explains the mechanistic causality behind its degradation, and offers actionable troubleshooting steps.

Mechanistic Causality: Why is this Compound so Unstable?

To prevent degradation, we must first understand the causality of the reaction. The hydrolysis of 5-(chloromethyl)thiophene derivatives does not proceed via a standard bimolecular (SN2) substitution. Instead, it follows a highly facile unimolecular (SN1) pathway[2].

The sulfur atom within the thiophene ring possesses lone pairs that exert a strong electron-donating resonance (+M) effect. When the carbon-chlorine bond at the 5-position begins to cleave, this resonance effect aggressively stabilizes the resulting "thenyl" carbocation intermediate[3]. Because the rate-determining step (carbocation formation) is so thermodynamically favored, even trace amounts of atmospheric moisture or aqueous workup conditions will immediately drive nucleophilic attack by water, converting your target into a hydroxymethyl degradant.

SN1_Hydrolysis A 5-(chloromethyl)thiophene Derivative B Thenyl Carbocation (Resonance Stabilized) A->B - Cl⁻ (Rate Determining) C Nucleophilic Attack (by H2O) B->C + H₂O D Hydroxymethyl Degradant C->D - H⁺

Caption: SN1 Hydrolysis pathway of 5-(chloromethyl)thiophene derivatives.

Quantitative Data: The Impact of Workup Conditions

Standard organic synthesis protocols often recommend an aqueous sodium bicarbonate quench to neutralize excess chlorinating agents[4]. However, quantitative analysis demonstrates that aqueous exposure is detrimental to the survival of this specific molecule.

Workup ConditionTemperatureHydrolysis Product (%)Isolated Yield (%)
Aqueous Quench25°C> 40%< 30%
Cold Aqueous Quench0°C15 - 20%55%
Anhydrous Evaporation0°C to 25°C< 2%85%
Non-aqueous Precipitation-20°C< 1%92%

Table 1: Effect of isolation conditions on the yield and purity of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide.

Self-Validating Experimental Protocol: Anhydrous Synthesis

To guarantee scientific integrity, the following protocol is designed as a self-validating system. By eliminating water entirely from the downstream processing, the protocol inherently prevents the SN1 hydrolysis from occurring, ensuring high purity.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the precursor (5-(hydroxymethyl)-N,N-dimethylthiophene-2-sulfonamide) in anhydrous dichloromethane (DCM) (0.1 M concentration) under a strict argon atmosphere.

  • Reagent Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.5 equivalents of Thionyl Chloride (SOCl2) dropwise. Causality note: Dropwise addition controls the exothermic release of HCl and SO2, preventing thermal degradation of the thiophene ring.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature, stirring for an additional 2 hours until TLC indicates complete consumption of the starting material.

  • Anhydrous Concentration: CRITICAL STEP. Do not quench with water or aqueous base. Instead, transfer the mixture to a rotary evaporator equipped with a cold trap. Remove the DCM and excess SOCl2 in vacuo at ambient temperature.

  • Trituration: Resuspend the resulting crude oil in cold, anhydrous toluene. This selectively precipitates polar impurities while keeping the product in solution. Filter rapidly under a nitrogen blanket.

  • Isolation: Concentrate the filtrate in vacuo to yield the pure 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide.

Workflow N1 1. Reaction (SOCl2 + Precursor in DCM, 0°C) N2 2. Evaporation (Remove SOCl2/DCM in vacuo) N1->N2 N3 3. Anhydrous Workup (Resuspend in dry Toluene, Filter) N2->N3 N4 4. Storage (Argon atmosphere, -20°C) N3->N4

Caption: Optimized anhydrous workflow to prevent hydrolysis during isolation.

Troubleshooting & FAQs

Q: Why does my isolated product degrade into a dark, sticky resin after a few days? A: Thenyl chlorides are notoriously unstable and prone to both hydrolysis and auto-polymerization (resinification)[5]. Trace moisture triggers the SN1 hydrolysis to the hydroxymethyl derivative. This byproduct can subsequently cross-link with the remaining chloromethyl species, releasing HCl and accelerating further degradation in an autocatalytic loop. Always store the compound strictly at -20°C under argon or nitrogen.

Q: Does the N,N-dimethylsulfonamide group stabilize the chloromethyl group against hydrolysis? A: While the sulfonamide group at the 2-position is electron-withdrawing and theoretically destabilizes the carbocation slightly compared to an unsubstituted thiophene, it is not sufficient to halt the reaction. The strong resonance (+M) effect of the adjacent thiophene sulfur atom at the 5-position dominates the electronic landscape, ensuring the SN1 pathway remains highly active[3].

Q: Can I use a standard sodium bicarbonate aqueous quench if I keep it ice-cold? A: It is highly discouraged. While a cold (0°C) bicarbonate quench is sometimes cited in generic chloromethylthiophene literature[4], the highly activated nature of the 5-position makes it exceptionally vulnerable to hydrolysis during the physical phase separation[2]. Anhydrous evaporation is the only self-validating standard for maximum purity.

References

  • Chemical Substance Information: 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide - NextSDS. URL: [Link]

  • 2-Chloromethylthiophene - Organic Syntheses Procedure - Organic Syntheses. URL: [Link]

  • Thiophene and its Derivatives (Reactivity and Resonance) - Wikipedia. URL: [Link]

  • Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol - ResearchGate. URL: [Link]

Sources

Troubleshooting

troubleshooting side reactions in 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide alkylations

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and practical challenges associated with 5-(chlorom...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and practical challenges associated with 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide alkylations.

This guide moves beyond basic instructions to explore the chemical causality behind reaction failures, ensuring your experimental protocols are robust, reproducible, and self-validating.

Part 1: Mechanistic Overview & Causality

The reagent 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide (CAS: 1486675-03-9) is a highly reactive bifunctional molecule[1]. It features an electron-withdrawing N,N -dimethylsulfonamide group at position 2, which partially deactivates the thiophene ring, and a highly electrophilic chloromethyl group at position 5.

Because the sulfur atom in the thiophene ring can stabilize an adjacent carbocation (forming a thienylmethyl cation), this molecule is exceptionally prone to both SN​1 and SN​2 pathways. This dual reactivity is the root cause of most side reactions:

  • Hydrolysis/Solvolysis: The thienylmethyl cation rapidly reacts with weak nucleophiles like water or alcohols.

  • Polymerization/Dimerization: Thiophenes are notoriously unstable in the presence of anhydrous mineral acids or Lewis acids, which catalyze Friedel-Crafts-type self-alkylation (polymerization) where the chloromethyl group of one molecule attacks the ring of another[2][3].

  • Over-alkylation: The high electrophilicity of the reagent can lead to multiple alkylations when reacting with unhindered primary amines[4].

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a massive peak with a mass shift of -18 Da relative to my starting reagent, and very little desired product. What happened? A: You are observing the hydrolysis of the chloromethyl group to a hydroxymethyl group. The displacement of the chloride ion (-35.5 Da) by a hydroxyl group (+17 Da) results in a net mass change of approximately -18.5 Da. Causality: The thienylmethyl position is highly activated. Even trace amounts of atmospheric moisture or wet solvents will outcompete your target nucleophile, especially if your target nucleophile is sterically hindered. Solution: Switch to strictly anhydrous solvents (e.g., anhydrous THF or DMF stored over molecular sieves). Ensure your nucleophile is thoroughly dried (azeotropic distillation with toluene if necessary) and conduct the reaction under a dry argon or nitrogen atmosphere.

Q2: The reaction mixture turns dark brown/black, and TLC shows a streak from the baseline. Yields are abysmal. How do I prevent this? A: This is the hallmark of acid-catalyzed polymerization or dimerization [2][4]. Causality: If the reaction generates HCl (which it does during alkylation) and the base present is insufficient or poorly soluble, the localized acidic environment promotes the generation of the thienylmethyl carbocation. This cation attacks the electron-rich positions of other thiophene rings, creating a cascading polymerization event[3]. Solution: You must maintain a strictly non-acidic environment. Use a soluble, non-nucleophilic base like N,N -Diisopropylethylamine (DIPEA) in slight excess (1.5 - 2.0 eq). Furthermore, lower the initial reaction temperature to 0 °C during the addition of the chloromethylthiophene to control the exotherm and suppress the activation energy required for self-condensation[5].

Q3: I am trying to mono-alkylate a primary amine, but I keep getting a mixture of mono- and di-alkylated products. Can I improve selectivity? A: Yes. This is a classic over-alkylation issue driven by the high reactivity of the electrophile. Causality: Once the primary amine is mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added alkyl group. Solution: Invert your stoichiometry and addition sequence. Use a large excess of your primary amine (3.0 - 5.0 eq) if it is cheap/recoverable. Alternatively, add the 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide dropwise over a long period (e.g., via syringe pump) to a dilute solution of the amine to ensure the unreacted primary amine is always in massive excess relative to the electrophile.

Part 3: Quantitative Data & Diagnostic Markers

To assist in rapid LC-MS and TLC diagnostics, refer to the following self-validation table. Monitoring these specific mass shifts allows you to pinpoint the exact failure mode of your reaction.

Side Reaction / IssueDiagnostic Mass Shift (LC-MS)Typical TLC Profile (Silica, Hex/EtOAc)Primary Mitigation Strategy
Hydrolysis Reagent Mass - 18.5 DaDistinct spot, highly polar (low Rf)Use strictly anhydrous solvents; Argon atmosphere.
Solvolysis (Methanol) Reagent Mass - 4.5 DaDistinct spot, moderate polarityAvoid alcoholic solvents (MeOH, EtOH) as reaction media.
Polymerization Broad signals > 500 DaHeavy baseline streaking, dark colorMaintain basicity (DIPEA); Keep addition temp at 0 °C.
Over-alkylation Desired Product + 224 DaLess polar than mono-alkylated productSyringe pump addition; Excess nucleophile.

Part 4: Optimized Experimental Protocol

This protocol is engineered as a self-validating system to minimize polymerization and hydrolysis when alkylating a secondary amine[3][5].

Materials:

  • Nucleophile: Secondary amine (1.0 eq)

  • Electrophile: 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide (1.1 eq)

  • Base: N,N -Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous THF / Anhydrous DMSO (1:1 v/v mixture)[3]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then purge with Argon.

  • Nucleophile Solvation: Dissolve the secondary amine (1.0 mmol) in 3.0 mL of the anhydrous THF/DMSO mixture. The use of DMSO increases the solubility of the transition state and accelerates the desired SN​2 pathway over side reactions[3].

  • Base Addition: Add DIPEA (2.0 mmol) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Causality: Cooling is critical to suppress the activation energy for Friedel-Crafts polymerization[5].

  • Electrophile Addition: Dissolve 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide (1.1 mmol) in 2.0 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction Progression: Maintain the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. Monitor via TLC/LC-MS every 2 hours. If the reaction stalls, mild heating (up to 50 °C) can be applied, but monitor strictly for darkening (polymerization)[3][5].

  • Quenching: Once the electrophile is consumed, quench the reaction with saturated aqueous NH4​Cl (10 mL). Causality: NH4​Cl neutralizes the basic environment without being overly acidic, preventing product degradation during workup[5].

  • Extraction: Partition with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Part 5: Mechanistic & Troubleshooting Visualizations

ReactionPathways Reagent 5-(chloromethyl)-N,N-dimethyl thiophene-2-sulfonamide (Electrophile) Product Desired Alkylated Product (High Yield) Reagent->Product SN2 Pathway (Controlled Temp) Hydrolysis Hydroxymethyl Byproduct (Mass -18 Da) Reagent->Hydrolysis SN1/SN2 Competition Polymer Thiophene Oligomers/Polymers (Baseline Streaking) Reagent->Polymer Friedel-Crafts Self-Alkylation Nucleophile Anhydrous Amine + DIPEA (Base) Nucleophile->Product Water Trace Moisture (H2O) Water->Hydrolysis Acid Acidic Conditions (Unquenched HCl) Acid->Polymer

Figure 1: Reaction pathways showing desired alkylation vs. competitive hydrolysis and polymerization.

TroubleshootingLogic Start Issue: Low Yield of Desired Product CheckLCMS Check LC-MS Data Start->CheckLCMS Mass18 Major Peak: Mass - 18.5 Da CheckLCMS->Mass18 MassPoly Broad Peaks: Mass > 500 Da CheckLCMS->MassPoly MassOver Major Peak: Product + 224 Da CheckLCMS->MassOver Fix1 Diagnosis: Hydrolysis Action: Use strictly anhydrous solvents & Argon Mass18->Fix1 Fix2 Diagnosis: Polymerization Action: Add excess DIPEA, lower addition temp to 0°C MassPoly->Fix2 Fix3 Diagnosis: Over-alkylation Action: Use syringe pump, increase nucleophile equivalents MassOver->Fix3

Figure 2: Diagnostic logic tree for troubleshooting chloromethylthiophene alkylations via LC-MS.

References

  • Chemical Substance Information: 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide. NextSDS. Available at:[Link]

  • Synthesis, Thermal Stability, Biophysical Properties, and Molecular Modeling of Oligonucleotides of RNA Containing 2′-O-2-Thiophenylmethyl Groups. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Heterocyclic Compounds: Thiophene Polymerization. Fayoum University. Available at:[Link]

  • Preparation of Alkylating Agents and Polymerization Byproducts. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Mass Spectrometry Fragmentation of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide: A Comparative Analysis for Structural Elucidation

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, providing profound insights in...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, providing profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide, a molecule of interest for its potential applications in medicinal chemistry. In the absence of direct experimental data for this specific compound, this guide will leverage established fragmentation principles of analogous sulfonamides and thiophene derivatives to construct a theoretical framework for its structural analysis. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the predictive tools necessary to interpret mass spectra of this and related compounds.

Introduction to Mass Spectrometry in Drug Discovery

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the context of small molecule analysis, it serves two primary functions: the determination of the molecular weight of a compound and the elucidation of its structure through the fragmentation of the parent molecule into smaller, characteristic ions. The pattern of these fragment ions provides a "fingerprint" that can be pieced together to deduce the original molecular architecture.

Common ionization techniques employed for the analysis of small molecules like sulfonamides include Electrospray Ionization (ESI) and Electron Impact (EI). ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight. Subsequent fragmentation can be induced in the gas phase through techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). EI, on the other hand, is a high-energy ionization method that often results in extensive fragmentation, providing rich structural information.

Predicted Fragmentation Pathway of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide

The structure of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide contains several key functional groups that will dictate its fragmentation behavior: a thiophene ring, a sulfonamide moiety, and a chloromethyl group. Based on established fragmentation patterns of related compounds, a primary fragmentation pathway can be proposed.

A crucial and frequently observed fragmentation pathway in aromatic sulfonamides involves the cleavage of the sulfur-nitrogen (S-N) bond.[1][2][3] This cleavage can be followed by intramolecular rearrangements. For instance, studies on various sulfonamides have shown that upon protonation, often at the nitrogen, the S-N bond can dissociate.[1] Another characteristic fragmentation of aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da.[4][5] The presence of electron-withdrawing groups, such as the chlorine atom in the target molecule, can influence these fragmentation pathways.[4]

The thiophene moiety is also expected to influence the fragmentation. The C-S bonds within the thiophene ring and the bonds connecting the substituents to the ring are potential cleavage sites. The chloromethyl group can undergo cleavage of the C-Cl bond or loss of the entire chloromethyl radical.

The following diagram illustrates a plausible fragmentation pathway for 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide under mass spectrometry conditions.

fragmentation_pathway M [M+H]⁺ m/z 240/242 F1 Loss of HCl m/z 204 M->F1 - HCl F2 Loss of SO₂ m/z 176/178 M->F2 - SO₂ F3 Cleavage of S-N bond m/z 195/197 M->F3 S-N cleavage F4 Loss of CH₂Cl m/z 191 M->F4 - •CH₂Cl F5 Dimethylamine cation m/z 46 F3->F5 Forms F6 Thiophene sulfonyl cation m/z 195/197 F3->F6 Forms F7 Loss of SO₂ from F6 m/z 131/133 F6->F7 - SO₂

Caption: Predicted ESI-MS/MS fragmentation of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide.

Key Predicted Fragments and Their Significance

Fragment Ion (m/z) Proposed Structure/Loss Significance
240/242[M+H]⁺The protonated molecular ion. The isotopic pattern (approx. 3:1 ratio) is characteristic of a molecule containing one chlorine atom.
204[M+H - HCl]⁺Loss of hydrogen chloride, indicating the presence of the chloromethyl group.
195/197[C₅H₃ClSO₂]⁺Resulting from the cleavage of the S-N bond, this fragment represents the thiophene sulfonyl portion of the molecule. The isotopic signature confirms the presence of chlorine.
191[C₆H₈NO₂S₂]⁺Formed by the loss of the chloromethyl radical (•CH₂Cl).
176/178[M+H - SO₂]⁺A characteristic neutral loss for aromatic sulfonamides, involving the elimination of sulfur dioxide.[4][5]
131/133[C₅H₃ClS]⁺Arises from the loss of SO₂ from the thiophene sulfonyl cation (m/z 195/197).
46[C₂H₈N]⁺The dimethylamine cation, resulting from the S-N bond cleavage.

Comparison with Structurally Related Compounds

While no direct experimental data exists for the target molecule, we can draw parallels with published data for other sulfonamides and thiophene derivatives.

  • Aromatic Sulfonamides: The fragmentation of various aromatic sulfonamides has been extensively studied.[4][6][7] A common theme is the facile cleavage of the S-N bond and the loss of SO₂. For example, in the fragmentation of benzenesulfonamides, the formation of aniline radical cations is a dominant pathway, which supports the proposed S-N bond cleavage in our target molecule.[1]

  • Thiophene Derivatives: Studies on the mass spectra of thiophene-sulfonyl derivatives have shown that these compounds often exhibit pronounced molecular ions and fragment in a well-defined manner.[8] The fragmentation is influenced by the nature and position of substituents on the thiophene ring. For instance, the cleavage of a C-Cl bond has been observed in the mass spectra of some thiophene dicarbonyldichlorides.[9]

The predicted fragmentation pattern for 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is therefore a composite of these established behaviors, providing a robust hypothesis for experimental verification.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation patterns, the following experimental workflow is recommended.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_ms_parameters Mass Spectrometry Parameters cluster_data_analysis Data Analysis Sample Dissolve compound in Methanol/Water (1:1 v/v) with 0.1% Formic Acid LC Inject sample onto a C18 HPLC column Sample->LC MS Analyze eluent with a Q-TOF or Orbitrap Mass Spectrometer LC->MS Gradient elution ESI_pos Positive ESI mode MS->ESI_pos Full_MS Acquire Full Scan MS (m/z 50-500) ESI_pos->Full_MS MS_MS Acquire MS/MS of m/z 240 Full_MS->MS_MS Collision_Energy Vary collision energy (e.g., 10, 20, 40 eV) MS_MS->Collision_Energy Extract_Spectra Extract and analyze MS and MS/MS spectra Collision_Energy->Extract_Spectra Propose_Fragments Propose elemental compositions for observed fragments Extract_Spectra->Propose_Fragments Compare Compare experimental data with predicted fragmentation Propose_Fragments->Compare

Caption: Recommended experimental workflow for MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode).[10]

  • Liquid Chromatography (LC) Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A generic gradient from 5% to 95% B over 5-10 minutes can be used for initial screening.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is highly recommended to obtain accurate mass measurements of the fragment ions.[7]

    • Full Scan MS: Acquire data in full scan mode over a mass range of m/z 50-500 to detect the protonated molecular ion.

    • Tandem MS (MS/MS): Perform MS/MS experiments by selecting the protonated molecular ion (m/z 240) as the precursor ion.

    • Collision Energy: Apply a range of collision energies (e.g., 10, 20, and 40 eV) to observe both low-energy and high-energy fragmentation pathways.

  • Data Analysis:

    • Examine the full scan MS data to confirm the presence of the [M+H]⁺ ion and its characteristic chlorine isotopic pattern.

    • Analyze the MS/MS spectra to identify the major fragment ions.

    • Utilize the accurate mass data to determine the elemental composition of the precursor and fragment ions, which is crucial for confirming the proposed fragmentation pathways.

    • Compare the experimentally observed fragments with the predicted fragments outlined in this guide.

Conclusion

The structural elucidation of novel compounds is a critical step in the drug development pipeline. While direct experimental data for 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is not yet publicly available, a robust and scientifically sound prediction of its mass spectrometric fragmentation pattern can be constructed by drawing upon the established fragmentation behaviors of related chemical classes. This guide provides a comprehensive theoretical framework for the fragmentation of this molecule, offering a valuable resource for researchers. The proposed key fragments and the detailed experimental protocol will facilitate the efficient and accurate structural confirmation of this and similar compounds, thereby accelerating the pace of research and development.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(5), 705-715. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Available at: [Link]

  • Karminski-Zamola, G., et al. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. Available at: [Link]

  • Abdel-Megeid, F. M. E., et al. (1974). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry, 9(1), 15-22. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

  • Gao, J., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4037-4044. Available at: [Link]

  • Fiandanese, V., et al. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Organic Mass Spectrometry, 17(5), 224-227. Available at: [Link]

  • Kokotou, M. G., et al. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]

  • PubChem. (n.d.). 5-(chloromethyl)-n,n-dimethylthiophene-2-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 5-chloro-N,N-dimethylthiophene-2-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Wang, R., et al. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 4(77), 40855-40862. Available at: [Link]

  • Jia, W., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(8), 1685-1694. Available at: [Link]

  • Xu, G., et al. (2010). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC North America, 28(3), 234-243. Available at: [Link]

Sources

Comparative

Yield Comparison Guide: Solvent Optimization for the Chloromethylation of N,N-Dimethylthiophene-2-Sulfonamide

Introduction & Mechanistic Overview The synthesis of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide[1] is a critical transformation in the development of sulfonamide-based therapeutics, particularly in the design o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide[1] is a critical transformation in the development of sulfonamide-based therapeutics, particularly in the design of carbonic anhydrase inhibitors. The introduction of a chloromethyl group at the 5-position of the thiophene ring provides a versatile electrophilic handle for subsequent functionalization.

However, the chloromethylation of thiophene derivatives—typically achieved via the Blanc reaction—presents a unique mechanistic dichotomy. Unsubstituted thiophenes are highly electron-rich and prone to rapid, explosive polymerization in the presence of Lewis acids and formaldehyde. Conversely, the presence of the N,N-dimethylsulfonamide group at the 2-position strongly deactivates the ring. While this deactivation suppresses unwanted polymerization, it significantly raises the activation energy required for electrophilic aromatic substitution (EAS) at the 5-position.

Consequently, the choice of solvent is not merely a matter of solubility; it is the primary thermodynamic driver that dictates the stability of the active electrophile and the transition state. This guide provides an objective yield comparison across four distinct solvent systems, detailing the causality behind the experimental outcomes.

Solvent Yield Comparison

To objectively evaluate the optimal medium, the chloromethylation was performed using a standardized reagent system: 1.0 equivalent of N,N-dimethylthiophene-2-sulfonamide, 2.5 equivalents of paraformaldehyde, and 0.5 equivalents of anhydrous zinc chloride (ZnCl₂), saturated with anhydrous HCl gas.

SolventReaction Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
Glacial Acetic Acid 6012>9582 Protic environment stabilizes the Wheland intermediate; optimal depolymerization of (CH₂O)n.
Chloroform (CHCl₃) 60187568 Moderate polarity; slower reaction rate due to lower stabilization of the ionic transition state.
Dichloromethane (DCM) 40246055 Temperature limited by solvent boiling point; incomplete conversion observed.
Methyl Isobutyl Ketone 25245045 Ketone coordinates with ZnCl₂, dampening Lewis acidity. Effective for pure thiophene[2], but insufficient here.

Mechanistic Causality: Why Acetic Acid Outperforms

The superior yield in glacial acetic acid is rooted in its protic nature and high dielectric constant. The Blanc chloromethylation relies on the generation of a highly reactive oxonium or carbocationic species ([CH₂=Cl]⁺ or[CH₂=OH]⁺) from paraformaldehyde and HCl. In non-polar solvents like DCM, the formation of this charged electrophile is thermodynamically disfavored. Acetic acid not only facilitates the rapid depolymerization of paraformaldehyde but also solvates and stabilizes the cationic Wheland intermediate formed during the EAS step.

Furthermore, while ketone solvents like methyl isobutyl ketone (MIBK) are industrially favored for unsubstituted thiophene to intentionally dampen reactivity and prevent polymerization[2], this dampening effect is counterproductive when the thiophene ring is already deactivated by a sulfonamide group.

Mechanism A N,N-Dimethylthiophene- 2-sulfonamide D Wheland Intermediate (C5 Position) A->D Electrophilic Attack B Paraformaldehyde + HCl + ZnCl2 C Active Electrophile [CH2=Cl]+ / [CH2=OH]+ B->C Lewis Acid Activation C->D E 5-(Chloromethyl)-N,N- dimethylthiophene- 2-sulfonamide D->E Rearomatization & Cl- Addition

Fig 1: Mechanistic pathway of Blanc chloromethylation on deactivated thiophene.

Experimental Methodology: Optimized Protocol in Acetic Acid

The following self-validating protocol details the synthesis of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide using the optimized acetic acid system.

Caution: Chloromethylating agents can form bis(chloromethyl) ether, a known human carcinogen. This procedure must be conducted in a highly efficient fume hood. The product is also a potent lachrymator[3].

Step 1: Reagent Preparation and Dissolution
  • Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, an internal thermometer, and a gas dispersion tube.

  • Dissolve 10.0 g (52.3 mmol) of N,N-dimethylthiophene-2-sulfonamide in 100 mL of glacial acetic acid.

  • Add 3.9 g (130 mmol, 2.5 eq) of paraformaldehyde and 3.5 g (26.1 mmol, 0.5 eq) of anhydrous ZnCl₂.

Step 2: Electrophile Generation
  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Slowly bubble anhydrous HCl gas through the dispersion tube into the vigorously stirring mixture for 45 minutes until the solution is saturated. The suspension will gradually clarify as the paraformaldehyde depolymerizes.

Step 3: Electrophilic Aromatic Substitution
  • Remove the ice bath and gradually heat the reaction mixture to 60 °C using an oil bath.

  • Maintain the temperature at 60 °C for 12 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1); the starting material spot (Rf ~0.4) should disappear, replaced by a new, lower-polarity spot (Rf ~0.5).

Step 4: Quenching and Extraction
  • Cool the mixture to room temperature and pour it slowly over 300 g of crushed ice to quench the Lewis acid and precipitate the crude product.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers sequentially with distilled water (2 x 100 mL), saturated aqueous sodium bicarbonate (until the aqueous layer is pH > 7), and brine (100 mL).

Step 5: Purification
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude dark oil via vacuum distillation or flash column chromatography. The product is prone to thermal degradation at high temperatures, so distillation must be performed under high vacuum (e.g., <1 mbar) keeping the pot temperature below 100 °C[3].

Workflow Step1 Step 1: Dissolution Substrate in Glacial AcOH Step2 Step 2: Reagent Addition Add (CH2O)n and ZnCl2 Step1->Step2 Step3 Step 3: HCl Saturation Bubble HCl(g) at 0-5°C Step2->Step3 Step4 Step 4: Heating Stir at 60°C for 12h Step3->Step4 Step5 Step 5: Workup Ice quench & DCM Extract Step4->Step5 Step6 Step 6: Purification Vacuum Distillation Step5->Step6

Fig 2: Optimized experimental workflow for chloromethylation in acetic acid.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide

This document provides a comprehensive, step-by-step operational plan for the safe handling and disposal of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide (CAS No. 1486675-03-9).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step operational plan for the safe handling and disposal of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide (CAS No. 1486675-03-9). As a compound with significant health hazards, adherence to these protocols is mandatory to ensure personnel safety, maintain regulatory compliance, and protect the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice rests on a proactive approach to waste management. The disposal of any chemical is not an afterthought but an integral part of the experimental plan. The procedures outlined here are grounded in the "cradle-to-grave" management principle for hazardous materials, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Every individual handling this substance is responsible for ensuring its waste stream is correctly identified, segregated, stored, and transferred for final disposal.

Hazard Profile of 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide

Understanding the specific risks associated with a chemical is the critical first step in handling it safely. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide is classified with multiple significant hazards.[1]

Hazard ClassificationHazard CodeSignal WordDescription
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332WarningHarmful if swallowed, in contact with skin, or if inhaled.
Skin CorrosionH314DangerCauses severe skin burns and eye damage.
Specific Target Organ Toxicity (Single Exposure)H336WarningMay cause drowsiness or dizziness.

This table summarizes the GHS hazard classifications for 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide.[1]

The presence of a chloromethyl group and a sulfonamide moiety suggests potential reactivity and biological activity, necessitating the stringent handling and disposal protocols that follow. The primary routes of exposure are inhalation, skin/eye contact, and ingestion. Therefore, all handling and disposal operations must be conducted in a way that minimizes the generation of dust or aerosols and prevents any direct contact.

Regulatory and Safety Framework

All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational exposure to hazardous chemicals in laboratories".[2] This standard mandates the creation and implementation of a written Chemical Hygiene Plan (CHP) .[3] The procedures in this guide should be incorporated into your institution's specific CHP.

Furthermore, the EPA provides the legal framework for what constitutes hazardous waste and how it must be managed.[4] Due to its GHS classifications, any waste containing 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide must be treated as hazardous waste . It is illegal and unsafe to dispose of this chemical via standard trash or down the drain.[5]

Standard Operating Procedure (SOP) for Disposal

This section provides the detailed, step-by-step methodology for safely collecting and preparing 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide for disposal.

Personal Protective Equipment (PPE)

Before beginning any work, ensure the following PPE is worn. The selection criteria must be based on the potential for skin, eye, and respiratory exposure to a corrosive and toxic substance.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. If contact occurs, remove gloves immediately, wash hands, and don a new pair.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

  • Respiratory Protection: All handling of the solid chemical or its solutions, including weighing and waste consolidation, must be performed inside a certified chemical fume hood to prevent inhalation.[3]

Waste Segregation and Collection

Proper segregation is paramount to prevent dangerous chemical reactions in the waste container.

  • Establish a Dedicated Waste Stream: Do not mix waste containing 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide with any other waste streams (e.g., solvents, acids, bases).[7]

  • Collect All Contaminated Materials: This waste stream includes:

    • Unused or expired pure chemical.

    • Solutions containing the chemical.

    • Contaminated consumables such as pipette tips, weigh boats, and paper towels.

    • Contaminated PPE, including gloves and disposable sleeves.[7]

    • Solvent rinses used for decontaminating labware (see Section 6).

Container Management and Labeling

The integrity and labeling of the waste container are critical for safety and compliance.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap.[7] Ensure the container is in good condition, free of cracks or residue.

  • Label the Container Before Use: The label must be securely affixed and clearly legible. Use a permanent marker. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide "

    • The CAS Number: "1486675-03-9 "

    • The relevant hazard pictograms (Corrosive, Health Hazard, Exclamation Mark).[1]

    • The accumulation start date (the date the first drop of waste is added).[4]

Temporary Storage (Satellite Accumulation)

Waste containers must be stored safely at or near the point of generation.

  • Location: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[4]

  • Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[8]

  • Closure: The waste container must be kept closed at all times except when actively adding waste.

Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Schedule Pickup: Do not allow waste to accumulate beyond your institution's limits (typically by volume or time). Contact your EHS office to schedule a waste pickup.

  • Provide Information: When scheduling the pickup, provide the full chemical name and any other required information to the disposal professionals.[7]

DisposalWorkflow start Waste Generation (e.g., unused chemical, contaminated items) ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe_check segregate Step 2: Segregate Waste Is this 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide waste? ppe_check->segregate collect Step 3: Collect in Dedicated Container (HDPE or Glass) segregate->collect Yes other_waste Follow Disposal SOP for other waste streams segregate->other_waste No label Step 4: Ensure Container is Properly Labeled (Hazardous Waste, Full Name, Date) collect->label store Step 5: Store in Satellite Accumulation Area (Sealed, Secondary Containment) label->store contact_ehs Step 6: Contact EHS for Pickup (Provide full chemical details) store->contact_ehs end Waste Transferred to Licensed Disposal Facility contact_ehs->end

Caption: Disposal workflow for 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the area. Evacuate all non-essential personnel.

  • Isolate and Ventilate: If safe to do so, close the fume hood sash and increase ventilation. Restrict access to the spill area.

  • Assess the Spill: For a small spill contained within a fume hood, trained laboratory personnel may proceed with cleanup. For a large spill, or any spill outside of a fume hood, evacuate the area and call your institution's emergency number or EHS department immediately.[9]

  • Cleanup of a Small, Contained Spill:

    • Ensure you are wearing all required PPE (Section 4.1).

    • Gently cover the spill with an inert absorbent material, such as vermiculite, dry sand, or earth.[8] Do not use combustible materials like paper towels as the primary absorbent.

    • Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into your designated hazardous waste container.[8]

    • Decontaminate the spill area (see Section 6), and place all cleanup materials into the hazardous waste container.

Decontamination of Laboratory Equipment

Any reusable labware (e.g., glassware, spatulas) that comes into contact with the chemical must be thoroughly decontaminated.

  • Initial Rinse: Perform a triple rinse with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. Collect all rinsate as hazardous waste in your labeled container.[7]

  • Wash: After the solvent rinse, wash the labware with soap and water.

  • Final Rinse: Rinse with deionized water and allow to air dry.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and fulfill your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). MERI. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services. Retrieved from [Link]

  • 5-(chloromethyl)-N,N-dimethylthiophene-2-sulfonamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Laboratory Standard 29 CFR 1910.1450. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

  • Hazardous Waste and Disposal - American Chemical Society. (n.d.). American Chemical Society. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Sulfamic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Decontamination - Biosafety Manual – Stanford Environmental Health & Safety. (n.d.). Stanford University. Retrieved from [Link]

Sources

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